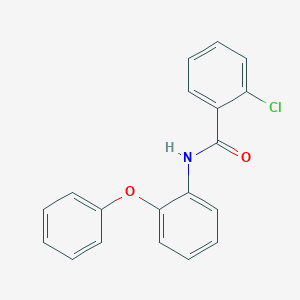

2-chloro-N-(2-phenoxyphenyl)benzamide

Description

Significance of Benzamide (B126) Scaffolds in Medicinal Chemistry and Agrochemical Research

The benzamide scaffold is a privileged structure in modern chemistry, recognized for its wide-ranging biological activities. This structural motif is a cornerstone in drug discovery and agrochemical development due to its chemical stability and its capacity to form key interactions—such as hydrogen bonds and hydrophobic interactions—with biological macromolecules. researchgate.net In medicinal chemistry, benzamide derivatives are integral to a multitude of therapeutic agents, including antiemetics (e.g., metoclopramide), antipsychotics (e.g., amisulpride), and anticancer drugs. spectrabase.comnih.gov The amide bond is a crucial feature in many biologically active molecules, and its presence in the benzamide structure allows for diverse chemical modifications to fine-tune pharmacological activity. nih.gov

In the agrochemical sector, benzamide derivatives have been successfully commercialized as potent and selective pesticides. Compounds like flubendiamide (B33115) and flutolanil (B150245) highlight the utility of the benzamide core in creating effective insecticides and fungicides. researchgate.net The development of novel benzamides is a continuous effort to combat pesticide resistance and improve crop protection. nih.govresearchgate.net Researchers actively explore this chemical space to identify new agents with high efficacy and favorable environmental profiles. nih.govijpsr.info

Historical Context and Evolution of Substituted Benzamide Development

The development of substituted benzamides has a rich history, particularly in pharmacology. The journey began with the discovery of the pharmacological activities of procainamide, a simple benzamide derivative. This led to the synthesis and investigation of a wide array of analogs. A significant breakthrough occurred in the mid-20th century with the development of substituted benzamides like sulpiride, which demonstrated selective dopamine (B1211576) D2 receptor antagonism. mdpi.comresearchgate.net This discovery paved the way for a new class of atypical antipsychotics. Over the decades, medicinal chemists have systematically modified the benzamide structure, altering substituents on both the phenyl ring and the amide nitrogen to modulate potency, selectivity, and pharmacokinetic properties. This evolution has expanded their therapeutic applications from central nervous system disorders to oncology and infectious diseases. spectrabase.com

Research Landscape of 2-chloro-N-(2-phenoxyphenyl)benzamide and Related Congeners

The research landscape for this compound itself is not extensively detailed in publicly available scientific literature, suggesting it may be a novel compound or one that has been synthesized as part of broader, unpublished chemical libraries. However, significant research exists for its close structural isomers and congeners. For instance, the crystal structure of its isomer, 4-chloro-N-(2-phenoxyphenyl)benzamide, has been determined, providing valuable insight into the conformational properties of this class of molecules. researchgate.net Furthermore, studies on N-(phenoxyphenyl)benzamide derivatives have revealed promising biological activities, including potent antiplasmodial effects against the malaria parasite, Plasmodium falciparum. researchgate.net The exploration of this chemical space is active, with researchers investigating how different substitution patterns on both the benzoyl and phenoxyphenyl rings influence biological outcomes.

Structure

3D Structure

Properties

Molecular Formula |

C19H14ClNO2 |

|---|---|

Molecular Weight |

323.8 g/mol |

IUPAC Name |

2-chloro-N-(2-phenoxyphenyl)benzamide |

InChI |

InChI=1S/C19H14ClNO2/c20-16-11-5-4-10-15(16)19(22)21-17-12-6-7-13-18(17)23-14-8-2-1-3-9-14/h1-13H,(H,21,22) |

InChI Key |

WBTZCQPDWMPMTD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Chloro N 2 Phenoxyphenyl Benzamide

Established Synthetic Routes for 2-chloro-N-(2-phenoxyphenyl)benzamide

The traditional synthesis of this compound and related structures typically hinges on two primary transformations: the formation of the central amide bond and the introduction of the phenoxy group.

Amide Bond Formation Strategies for Benzamide (B126) Synthesis

The creation of the amide linkage is a cornerstone of benzamide synthesis. A prevalent method involves the reaction of a carboxylic acid derivative with an amine. For instance, 2-chlorobenzoyl chloride can be reacted with an appropriate amine in the presence of a base to yield the corresponding benzamide. researchgate.net Common bases used for this transformation include triethylamine (B128534) or pyridine (B92270). acs.org

Another widely employed strategy is the use of coupling reagents to facilitate the reaction between a carboxylic acid and an amine. Reagents like N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and 2-chloro-N-methylpyridinium iodide (Mukaiyama reagent) are frequently utilized to activate the carboxylic acid, enabling its reaction with the amine. nih.govchemicalbook.com For example, the synthesis of 2-phenoxybenzamide (B1622244) derivatives has been successfully achieved by coupling a carboxylic acid with an anilino derivative using the Mukaiyama reagent in the presence of diisopropylethylamine (DIPEA). nih.gov

A general procedure for the synthesis of nitro-substituted benzamides, which can be precursors to amino-substituted derivatives, involves refluxing a solution of the corresponding benzoyl chloride and aniline (B41778) in absolute toluene (B28343) with the dropwise addition of triethylamine. acs.org

Introduction Methodologies for the Phenoxy Moiety

The phenoxy group is a key structural feature, and its introduction is often accomplished through nucleophilic aromatic substitution or copper-catalyzed cross-coupling reactions. In one approach, a diaryl ether is formed via a copper-catalyzed Ullmann-like ether synthesis, where an iodobenzoic acid is coupled with a phenol. nih.govmdpi.com For example, 2-iodo-3-(trifluoromethyl)benzoic acid has been reacted with 4-fluorophenol (B42351) in the presence of copper, copper iodide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and pyridine in DMF at elevated temperatures to construct the 2-phenoxy scaffold. nih.gov

Development of Novel Synthetic Approaches for N-(2-phenoxyphenyl)benzamide Derivatives

Recent research has focused on developing more efficient, sustainable, and versatile methods for synthesizing N-(2-phenoxyphenyl)benzamide derivatives.

Exploration of Catalyst Systems in Benzamide Synthesis

The exploration of novel catalyst systems aims to improve reaction efficiency and expand the substrate scope. Gold nanoparticles supported on titanium dioxide (Au/TiO2) have emerged as an effective heterogeneous catalyst for the selective synthesis of 2-aryl and 2-alkyl substituted benzimidazoles from o-phenylenediamine (B120857) and aldehydes under ambient conditions. mdpi.com This highlights the potential of supported metal nanoparticles in facilitating C-N bond formation.

Furthermore, a bifunctional Au/DNA catalyst has been shown to be efficient for the synthesis of amides from alcohols and azides. rsc.org In the context of benzamide synthesis, boric acid has been utilized as a simple and readily available catalyst for the direct amidation of carboxylic acids with amines or urea, often under solvent-free conditions. semanticscholar.orgwalisongo.ac.id

Sustainable and Green Chemistry Methodologies for Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. Solvent-free or solid-state reactions represent a greener alternative to conventional methods that often rely on hazardous solvents. semanticscholar.org The use of boric acid as a catalyst in solvent-free reactions for amide synthesis is a prime example of this approach, minimizing waste and simplifying product isolation. semanticscholar.orgwalisongo.ac.id

The search for green solvents is another area of active research. Computational and experimental studies have been conducted to identify environmentally friendly solvents, such as 4-formylomorpholine (4FM) and aqueous mixtures of DMSO and DMF, for the solubilization and synthesis of benzamides. mdpi.com Microwave-assisted synthesis has also been explored as a green method, offering advantages such as shorter reaction times and reduced energy consumption. chemmethod.comsciepub.com

Derivatization Strategies and Analog Synthesis of N-(2-phenoxyphenyl)benzamide.chemmethod.comnih.gov

The synthesis of derivatives and analogs of N-(2-phenoxyphenyl)benzamide is crucial for structure-activity relationship (SAR) studies. A common strategy involves modifying the substituents on both the benzoyl and the aniline moieties.

For instance, a variety of 2-(2-phenoxyacetamido)benzamides have been synthesized by reacting appropriate acid chlorides with 5-R-4-R1-2-aminobenzamides in pyridine. nih.gov This allows for the introduction of different substituents on the benzamido ring.

The synthesis of amino-substituted benzamides can be achieved by the reduction of the corresponding nitro-substituted precursors using reagents like tin(II) chloride dihydrate in the presence of hydrochloric acid. acs.org These amino derivatives can then be further functionalized. For example, hydroxy-substituted benzamides have been prepared from their methoxy-substituted counterparts using boron tribromide. acs.org

Structural Modifications on the 2-Chlorobenzoyl Moiety

Modifications to the 2-chlorobenzoyl portion of the parent molecule are crucial for fine-tuning electronic and steric properties. These changes are typically achieved by employing different substituted benzoyl chlorides or benzoic acids in the initial amide coupling reaction.

Research has demonstrated the synthesis of various benzamide derivatives by reacting substituted benzoic acids with amines. For instance, a general method involves the reaction of 2-chloro-4-nitro benzoic acid with chlorosulfonyl chloride to produce 2-chloro-5-(chlorosulfonyl)-4-nitro benzoic acid. nih.gov This intermediate can then be converted to its corresponding acid chloride using thionyl chloride and subsequently reacted with various amines to yield a library of N-substituted benzamides. nih.gov This modular approach allows for the introduction of a wide array of functional groups onto the benzoyl ring system.

In a similar vein, studies on related structures, such as 2-chloro-N-(aryl)benzamides, have been conducted to understand the impact of substituents. For example, the synthesis of 2-chloro-N-(2-methylphenyl)benzamide and 3-chloro-N-(2-chlorophenyl)benzamide involves the reaction of the corresponding substituted benzoyl chloride with the appropriate aniline. researchgate.netnih.gov While not direct modifications of the title compound, these syntheses underscore the common strategy of utilizing varied benzoyl chlorides to achieve structural diversity on this moiety.

Another approach involves the modification of a pre-existing benzamide. Structure-guided modifications on a related compound, 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide, were performed to develop selective inhibitors. nih.gov This highlights that the 2-chlorobenzoyl moiety can be further functionalized, for instance at the 5-position, to explore specific biological interactions. nih.gov

Table 1: Examples of Modifications on the Benzoyl Moiety

| Starting Material | Reagents | Modification | Reference |

|---|---|---|---|

| 2-Chloro-4-nitro benzoic acid | 1. Chlorosulfonic acid2. Thionyl chloride3. Substituted anilines | Introduction of sulfamoyl and nitro groups | nih.gov |

| 2-Chlorobenzoyl chloride | 2-Methylaniline | Synthesis of a methyl-substituted analog | researchgate.net |

Substituent Variation on the 2-Phenoxyphenyl Moiety

The 2-phenoxyphenyl moiety offers extensive opportunities for structural variation, which can significantly influence the molecule's conformation and biological activity. Synthetic efforts have focused on introducing a range of substituents onto both the phenyl and phenoxy rings of this group.

A key strategy for modifying the phenoxyphenyl portion involves the amidation of a substituted 2-phenoxybenzoic acid. For example, 2-phenoxybenzoic acid methyl ester can undergo an amine-ester exchange with various primary and secondary amines to produce new benzamide substrates. nih.gov These substrates can then undergo further reactions, such as PhIO-mediated oxidation, to introduce hydroxyl groups onto the phenoxy ring. nih.gov This method has been used to synthesize a series of 2-(hydroxyphenoxy)benzamide derivatives with various substituents on the benzene (B151609) rings, achieving moderate to excellent yields. nih.gov It was noted that substrates with electron-withdrawing groups generally resulted in slightly higher yields compared to those with electron-donating groups. nih.gov

The synthesis of related analogs, such as 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazoles, begins with the preparation of 4-chloro-2-phenoxybenzoic acid. nih.gov This is achieved through a nucleophilic aromatic substitution reaction between 2,4-dichlorobenzoic acid and phenol. nih.gov This substituted phenoxybenzoic acid serves as a precursor that can be elaborated into more complex structures, demonstrating how substituents can be incorporated onto the phenoxyphenyl framework from the initial stages of synthesis.

Table 2: Examples of Substituent Variation on the Phenoxyphenyl Moiety

| Starting Material | Reaction | Modification | Reference |

|---|---|---|---|

| 2-Aryloxybenzamide | PhIO-mediated oxidation in TFA | Introduction of a hydroxyl group on the phenoxy ring | nih.gov |

| 2,4-Dichlorobenzoic acid | Reaction with phenol | Synthesis of a 4-chloro-2-phenoxybenzoic acid precursor | nih.gov |

Heterocyclic Ring Incorporations within the Benzamide Framework

Incorporating heterocyclic rings into the benzamide structure is a powerful strategy for creating novel chemical entities with diverse properties. These transformations often involve cyclization reactions that utilize the existing functional groups of the benzamide core.

One common approach is the conversion of a benzoic acid precursor into a heterocycle. For instance, 4-chloro-2-phenoxybenzoic acid can be converted to its corresponding hydrazide, which is then treated with ethylchloroglyoxalate. nih.gov Subsequent cyclization with P₂O₅ affords a 1,3,4-oxadiazole (B1194373) ring attached to the phenoxyphenyl moiety. nih.gov This multi-step synthesis demonstrates the transformation of the carboxyl group into a five-membered heterocycle.

Copper-catalyzed reactions have also been employed to construct fused heterocyclic systems. The reaction of 2-iodobenzamide (B1293540) derivatives with various amines through an Ullman coupling, followed by an intramolecular C-H amidation, can yield quinazolinone derivatives. researchgate.net This one-pot procedure involves the formation of multiple C-N bonds. Although this example uses an iodo- instead of a chloro-substituent, the principle of intramolecular cyclization to form a fused heterocyclic system is a key chemical transformation applicable to the benzamide framework.

Table 3: Examples of Heterocyclic Ring Incorporation

| Precursor | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| 4-Chloro-2-phenoxybenzoyl hydrazide | Reaction with ethylchloroglyoxalate, then P₂O₅ | 1,3,4-Oxadiazole | nih.gov |

| 2-Iodobenzamide derivative | Copper-catalyzed intramolecular C-H amidation | Quinazolinone | researchgate.net |

| 2-(Sulfonamido)benzoic acid | Coupling with 1,2-diaminophenyl, then cyclization | Benzimidazole (B57391) | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that corresponds to the vibrational modes of the molecule's bonds. For this compound, the IR spectrum provides definitive evidence for its key structural features, particularly the amide linkage, the aromatic systems, the ether bond, and the carbon-chlorine bond.

The structure contains several key functional groups whose characteristic vibrations can be predicted. The amide group gives rise to some of the most prominent bands in the spectrum. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide, known as the Amide I band, is a strong absorption that is expected to be observed around 1650-1680 cm⁻¹. Another significant amide absorption is the N-H bending vibration, or Amide II band, which is found near 1550-1640 cm⁻¹.

The aromatic nature of the two phenyl rings is confirmed by several absorptions. The C-H stretching vibrations of the sp² hybridized carbons in the aromatic rings are typically observed just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹). ctppc.org In-plane C=C stretching vibrations within the rings produce a series of bands in the 1450-1600 cm⁻¹ region. The diaryl ether linkage (Ar-O-Ar) is characterized by a strong, asymmetric C-O-C stretching band, which is typically found in the 1200-1250 cm⁻¹ range. Finally, the presence of the chlorine atom attached to the benzoyl ring can be identified by the C-Cl stretching vibration, which appears in the fingerprint region, usually between 600 and 800 cm⁻¹.

The table below summarizes the expected IR absorption frequencies for the primary functional groups in this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | 3300 - 3500 | Medium-Sharp |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Amide (C=O) | Stretch (Amide I) | 1650 - 1680 | Strong |

| Amide (N-H) | Bend (Amide II) | 1550 - 1640 | Medium-Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Variable |

| Diaryl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1250 | Strong |

| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 | Medium-Strong |

This table presents generalized data for N-arylbenzamides.

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of 4-chloro-N-(2-phenoxyphenyl)benzamide was determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net This space group indicates specific symmetry elements are present within the crystal lattice. The study of similar chloro-substituted benzamides often shows that the conformations of the N-H and C=O bonds in the amide group are trans to each other. nih.gov Furthermore, intermolecular hydrogen bonds, typically of the N-H···O type, are common in the crystal packing of benzamides, linking molecules into chains or more complex networks. nih.govnih.gov These interactions are fundamental to the stability of the crystal lattice.

The crystallographic data for the isomeric compound 4-chloro-N-(2-phenoxyphenyl)benzamide is presented in the table below. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₉H₁₄ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (No. 14) |

| a (Å) | 19.328(4) |

| b (Å) | 7.1086(12) |

| c (Å) | 11.627(2) |

| β (°) | 99.417(9) |

| Volume (ų) | 1576.0(5) |

| Z (molecules/unit cell) | 4 |

Data corresponds to the isomer 4-chloro-N-(2-phenoxyphenyl)benzamide. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the components of a mixture, making them vital for purifying synthesized compounds and assessing their purity. For this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are crucial techniques.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of a compound and for its preparative isolation. Due to the aromatic and moderately polar nature of this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method for its analysis.

In a typical RP-HPLC setup, the stationary phase would consist of a nonpolar material, such as silica (B1680970) gel modified with C18 (octadecylsilyl) groups. The mobile phase would be a polar solvent mixture, commonly a gradient of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid like trifluoroacetic acid to improve peak shape. As the sample passes through the column, the compound is separated from impurities based on differences in their polarity and hydrophobic interactions with the stationary phase. The high degree of conjugation in the molecule's two phenyl rings allows for sensitive detection using a UV-Vis detector, typically set at a wavelength of maximum absorbance (e.g., ~254 nm). The result is a chromatogram where the purity of the compound can be quantified by comparing the area of its peak to the total area of all peaks.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique widely used to monitor the progress of chemical reactions. thieme.de In the synthesis of this compound, which is typically formed by the reaction of 2-chlorobenzoyl chloride with 2-phenoxyaniline (B124666), TLC is invaluable for determining when the reaction is complete. ctppc.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica gel on aluminum). Alongside it, spots of the starting materials are applied as standards. The plate is then placed in a developing chamber containing an appropriate solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and hexane (B92381). The solvent moves up the plate by capillary action, and the compounds separate based on their differing affinities for the stationary phase (silica) and the mobile phase (eluent).

Generally, the product, this compound, will be less polar than the 2-phenoxyaniline starting material but more polar than the highly reactive 2-chlorobenzoyl chloride (which is often quickly consumed or hydrolyzed). This difference in polarity results in different retention factors (Rƒ values). The reaction is considered complete when the spot corresponding to the starting amine has been completely consumed and a new spot, corresponding to the product, has appeared. Visualization is typically achieved under a UV lamp, where the aromatic compounds appear as dark spots, or in an iodine chamber. ctppc.org

Synthesis and Derivatization

Established Synthetic Routes to 2-chloro-N-(2-phenoxyphenyl)benzamide

The most direct and established method for synthesizing this compound is through the acylation of 2-phenoxyaniline (B124666) with 2-chlorobenzoyl chloride. This is a standard amide bond formation reaction.

The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. researchgate.netresearchgate.net Alternatively, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to form the amide bond directly from 2-phenoxyaniline and 2-chlorobenzoic acid. chemicalbook.com

Methodologies for the Synthesis of Analogs and Derivatives

The synthesis of analogs can be readily achieved by varying the two primary building blocks.

Modification of the Benzamide (B126) Core: A wide range of substituted benzoyl chlorides or benzoic acids can be used in the coupling reaction to explore the influence of different substituents on the benzoyl ring. mdpi.comnih.gov

Modification of the Phenoxyphenyl Moiety: Substituted 2-phenoxyanilines can be synthesized via Ullmann condensation or Buchwald-Hartwig amination reactions, allowing for the introduction of various functional groups on either of the phenyl rings of the phenoxyphenyl unit. researchgate.net

Purification and Characterization Techniques

Following synthesis, the crude product is typically purified using standard laboratory techniques. The most common method is flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexane (B92381) or a similar solvent system. Recrystallization from a suitable solvent like ethanol (B145695) or ethyl acetate/hexane can be used to obtain highly pure crystalline material. researchgate.net Characterization of the final product and intermediates is confirmed using the spectroscopic methods outlined in section 2.1 (NMR, IR, and Mass Spectrometry).

Structure Activity Relationship Sar Investigations of 2 Chloro N 2 Phenoxyphenyl Benzamide Analogs

Elucidating Key Pharmacophoric Features for Biological Efficacy

The fundamental structure of N-(phenoxyphenyl)benzamides consists of three key components: a benzamide (B126) moiety (Ring A and the amide linker), a central diaryl ether linkage, and a terminal phenyl ring (Ring B). Structure-activity relationship (SAR) studies on analogs with antiplasmodial activity have highlighted the importance of this tripartite structure. nih.govnih.govresearchgate.net

A crucial pharmacophoric element is the amide bond (-CONH-). This group acts as a hydrogen bond donor and acceptor, which is often critical for interaction with biological targets. nih.gov The spatial orientation of the two aromatic systems (the benzoyl and the phenoxyphenyl moieties) linked by the amide is a determining factor for biological activity.

The diaryl ether oxygen atom and the relative orientation of the two phenyl rings it connects are also key. The aryloxy substituent is considered favorable for antiplasmodial activity. nih.gov In studies of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase, the diaryl ether scaffold is a known structural element in potent antitubulin agents, where it helps determine the relative orientation of the aromatic rings. nih.govu-szeged.hu This suggests the ether linkage is not merely a spacer but an active contributor to the pharmacophore by maintaining a specific, bioactive conformation.

Pharmacophore models for other benzamide derivatives, such as those targeting HBV capsid assembly or melanogenesis, often feature a combination of aromatic rings, hydrogen bond acceptors/donors, and hydrophobic centers. nih.govnih.gov For N-(phenoxyphenyl)benzamide analogs, the essential pharmacophore can be summarized as having two hydrophobic aromatic regions (rings A and B) held in a specific spatial geometry by the central ether oxygen and the amide linker, which itself provides critical hydrogen bonding capabilities.

Impact of Substituent Electronic and Steric Properties on Activity

The biological potency of 2-chloro-N-(2-phenoxyphenyl)benzamide analogs is highly sensitive to the electronic and steric nature of substituents on both aromatic rings.

On the benzamide ring (Ring A), the presence and position of a halogen, such as the 2-chloro group, is significant. In some N-substituted benzamide series, the inclusion of a chlorine atom can decrease anti-proliferative activity, suggesting a negative steric or electronic influence for certain targets. nih.gov However, in other contexts, halogen atoms can enhance binding affinity through halogen bonding.

On the N-phenyl ring (Ring B), modifications have profound effects. Studies on antiplasmodial 2-phenoxybenzamides show that bulky, non-polar substituents on a terminal piperazinyl group attached to this ring are beneficial for high activity. nih.gov This indicates a preference for large, hydrophobic moieties in the corresponding pocket of the biological target. For instance, replacing a smaller group with a bulky pivaloyl group on the piperazine (B1678402) attached to the N-phenyl ring maintained or slightly improved antiplasmodial activity. nih.gov

The electronic properties of substituents are also critical. On the phenoxy part of the diaryl ether, electron-withdrawing groups can influence activity. For example, a 4-fluorophenoxy substituent was found to be generally advantageous for the antiplasmodial activity of certain analogs compared to an unsubstituted phenoxy group. nih.gov Conversely, replacing the 4-fluorophenoxy group with a 4-acetamidophenoxy moiety, which has different electronic and hydrogen-bonding properties, led to a distinct decrease in activity. nih.gov The introduction of electron-withdrawing groups like fluorine can alter the pKa of the molecule and the charge distribution, affecting target interactions. u-szeged.hu

The interplay between steric and electronic effects is complex. For example, while bulky groups are often favored, their placement is crucial. A modest increase in the size of a terminal nitrogen substituent (e.g., from methyl to ethyl) on a piperazine ring in one series of M1 antagonists led to a significant drop in potency, suggesting a tight binding pocket where steric hindrance is detrimental. nih.gov

| Analog Series | Substituent Modification | Observed Impact on Activity | Reference |

|---|---|---|---|

| Antiplasmodial 2-Phenoxybenzamides | Replacement of 4-fluorophenoxy with H | Moderate activity and selectivity | nih.gov |

| Antiplasmodial 2-Phenoxybenzamides | Replacement of 4-fluorophenoxy with 4-acetamidophenoxy | Distinctly decreased activity | nih.gov |

| Antiplasmodial 2-Phenoxybenzamides | Bulky, non-polar substituents on terminal piperazinyl N | Beneficial for high activity | nih.gov |

| Antitumor N-Substituted Benzamides | Addition of Cl or NO2 to the benzamide ring | Largely decreases anti-proliferative activity | nih.gov |

| M1 Antagonists (Diaryl Amides) | Increasing size of terminal N-substituent (methyl to ethyl) | Sixfold drop in potency | nih.gov |

Conformational Analysis and its Influence on SAR

The three-dimensional shape of this compound analogs is a primary determinant of their biological activity. The molecule's conformation is largely defined by the rotational freedom around the amide bond and the C-O-C ether linkage.

The amide bond (-CONH-) typically exists in a planar conformation, but rotation around the C-N bond is possible, leading to syn and anti conformers. mdpi.com This rotation is often restricted due to partial double-bond character. The preference for a specific conformer can be influenced by adjacent substituents. For example, alpha-fluoroamides are known to favor an anti-periplanar conformation, a feature that was correlated with a modest improvement in potency in a series of diaryl amide M1 antagonists. nih.gov The energetic barrier to this rotation can be increased by the electronic character of the aromatic rings, with electron-withdrawing rings enhancing the barrier. mdpi.com

The diaryl ether linkage allows for considerable conformational flexibility. However, rotation around the C-O bonds can be restricted by bulky substituents in the ortho positions of either phenyl ring, leading to a phenomenon known as atropisomerism, where stable, non-interconverting rotational isomers (atropisomers) can exist. nih.gov While not always leading to stable atropisomers, the energetic preference for a particular range of torsion angles is critical for pre-organizing the molecule into a bioactive conformation that fits the target receptor. Studies comparing different N-aryl carboxamides have shown that a high degree of correlation can exist between the molecule's conformation in a crystal structure and the potency of its biological effect, such as analgesic activity. mdpi.com

For this compound, the presence of substituents at the 2-position of both the benzamide and the phenoxy rings suggests that the molecule will adopt a twisted, non-planar conformation. This specific twist, dictated by the steric and electronic interactions of the ortho substituents, is crucial for its SAR profile.

Regioselective Substitution Effects on Biological Response

The specific placement of substituents on the aromatic rings—regioselectivity—has a dramatic impact on the biological activity of N-(phenoxyphenyl)benzamide analogs.

In a study of antiplasmodial 2-phenoxybenzamides, the position of an N-Boc-piperazinyl substituent on the N-phenyl ring was investigated. nih.gov Shifting this bulky group from the ortho-position (as in the parent compound) to the meta-position resulted in only moderate activity. However, moving it to the para-position led to the highest activity and selectivity of all tested compounds in that series. nih.gov This demonstrates a clear preference for substitution at the para-position of the N-phenyl ring for this particular biological target.

| Substituent Position | Antiplasmodial Activity (PfNF54 IC50) | Selectivity Index (S.I.) | Reference |

|---|---|---|---|

| ortho (2-position) | 0.6280 µM | 288.6 | nih.gov |

| meta (3-position) | 3.297 µM | 37.58 | nih.gov |

| para (4-position) | 0.2690 µM | 461.0 | nih.gov |

Computational Insights into N-(2-phenoxyphenyl)benzamide Derivatives: A Modeling Perspective

Computational chemistry and molecular modeling have become indispensable tools in the field of drug discovery and development. These in silico approaches provide a detailed understanding of molecular interactions, electronic properties, and structural dynamics, which can guide the synthesis and optimization of new therapeutic agents. For N-(2-phenoxyphenyl)benzamide derivatives, a scaffold of significant interest in medicinal chemistry, these computational methods have been instrumental in elucidating their mechanisms of action and predicting their biological activities.

Structure Activity Relationship Sar Studies

Influence of Substituents on the Benzamide (B126) Core

Studies on antiplasmodial phenoxybenzamides show that the substitution pattern on the benzoyl ring is crucial for activity. For example, in a series of 2-phenoxy-3-(trifluoromethyl)benzamides, this specific substitution was found to be highly effective. mdpi.comresearchgate.net The presence and position of a halogen, like the 2-chloro group in the title compound, would be expected to significantly modulate activity, potency, and selectivity by altering the electronic distribution and steric profile of the molecule, thereby affecting how it fits into a target's binding pocket.

Impact of Modifications to the Phenoxyphenyl Moiety

The phenoxyphenyl moiety offers a large surface for modification. In the antiplasmodial series, replacing the 2-phenoxyphenyl group with other substituents led to a decrease in activity, highlighting the importance of this diaryl ether structure. mdpi.com Furthermore, adding substituents to the aniline (B41778) portion of the scaffold dramatically impacts activity. For instance, introducing a piperazinyl group at the para-position of the aniline ring resulted in a compound with an antiplasmodial IC₅₀ of 0.269 µM and a high selectivity index. mdpi.comresearchgate.net

Key Pharmacophoric Features for Biological Activity

Based on studies of related compounds, the key pharmacophoric features for the N-(phenoxyphenyl)benzamide class can be summarized as:

The Amide Linker: Essential for correct orientation and as a hydrogen bond donor/acceptor.

The Diaryl Ether Moiety: The phenoxyphenyl group appears crucial for establishing necessary hydrophobic and/or π-stacking interactions within the target binding site.

Substituents on the Benzoyl Ring: Halogen and trifluoromethyl groups have proven effective in certain series, indicating their role in tuning electronic properties and target engagement.

Substituents on the Aniline Ring: The addition of groups, particularly at the para-position, can significantly enhance potency and selectivity. mdpi.com

Preclinical Pharmacological Investigation of 2 Chloro N 2 Phenoxyphenyl Benzamide and Its Derivatives

In Vitro Biological Screening Methodologies

In vitro screening methodologies are fundamental in the early stages of drug discovery to identify and characterize the biological activity of new chemical entities. These methods allow for rapid assessment of a compound's effects on specific biological targets in a controlled laboratory setting.

Cell-Based Assays for Cellular Responses (e.g., antiproliferative, cytotoxicity)

Cell-based assays are crucial for determining the effects of chemical compounds on whole cells, providing insights into their potential as therapeutic agents, particularly in oncology. These assays measure various cellular responses, including the inhibition of cell growth (antiproliferative effects) and the ability to kill cells (cytotoxicity).

Several studies have investigated the antiproliferative and cytotoxic activities of benzamide (B126) derivatives. For instance, a series of 2-(2-phenoxyacetamido)benzamides were synthesized and evaluated for their in vitro antiproliferative activity against the K562 human chronic myelogenous leukemia cell line. nih.gov The most potent of these compounds were further tested against a full panel of approximately 60 human tumor cell lines from nine different cancer types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov The findings revealed that the most active compounds induced cell cycle arrest in the G0-G1 phase and triggered apoptosis, a form of programmed cell death, which was mediated by the activation of caspases. nih.gov

Similarly, a new series of 2-amino-1,4-naphthoquinone-benzamides were designed and synthesized, with their cytotoxic activities evaluated against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colorectal adenocarcinoma) cell lines using the MTT assay. nih.gov Notably, all the newly synthesized compounds demonstrated greater potency than the standard chemotherapy drug cisplatin (B142131) against the MDA-MB-231 cell line. nih.gov Some of these derivatives were found to induce apoptosis, confirming a potential mechanism for their anticancer effects. nih.gov

The antiproliferative effects of another set of chalcone (B49325) derivatives were assessed against a panel of eight cancer cell lines (CCRF-CEM, CEM-DNR, K562, K562-TAX, A549, HCT116, HCT116p53-/-, U2OS) and two non-malignant cell lines (MRC-5, BJ). mdpi.com The results, expressed as IC50 values, indicated a range of antiproliferative activities, with some compounds showing significant potency. mdpi.com

The table below summarizes the antiproliferative activities of selected benzamide derivatives against various cancer cell lines.

| Compound/Derivative Series | Cell Line(s) | Observed Effect(s) |

| 2-(2-Phenoxyacetamido)benzamides | K562, NCI-60 panel | G0-G1 phase cell cycle arrest, apoptosis induction, caspase activation nih.gov |

| 2-Amino-1,4-naphthoquinone-benzamides | MDA-MB-231, SUIT-2, HT-29 | Potent cytotoxicity, apoptosis induction nih.gov |

| Chalcone derivatives | CCRF-CEM, K562, A549, U2OS, etc. | Varied antiproliferative activity mdpi.com |

Enzyme Inhibition Assays (e.g., COX-1/COX-2, AChE, BACE1, PPARγ, BTK, Kinases)

Enzyme inhibition assays are used to determine the ability of a compound to interfere with the activity of specific enzymes, which can be a key mechanism for therapeutic intervention in various diseases.

Derivatives of benzamides have been investigated for their inhibitory effects on several enzymes. For example, some N-hydroxyurea derivatives were evaluated as potential dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory process. nih.gov The results showed that analogs of the non-steroidal anti-inflammatory drugs (NSAIDs) flurbiprofen (B1673479) and diclofenac (B195802) exhibited potent dual inhibition of COX-2 and 5-LOX. nih.gov Importantly, these dual inhibitors showed weak inhibition of COX-1, suggesting a favorable selectivity profile towards the COX-2 enzyme. nih.gov

The anti-inflammatory potential of pyrazoloquinazoline derivatives has also been explored through their dual inhibition of COX-2 and 5-LOX. researchgate.net In a separate study, fenamic acid derivatives were identified as substrate-selective inhibitors of COX-2, a mechanism that could offer therapeutic benefits by augmenting endocannabinoid levels without the negative gastrointestinal and cardiovascular side effects associated with non-selective COX inhibitors. nih.gov

Furthermore, the inhibitory activity of certain compounds against N-myristoyltransferase of Cryptosporidium parvum (CpNMT), a potential target for treating cryptosporidiosis, has been investigated. nih.gov Structure-guided modifications of a 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide parent compound led to the identification of derivatives with significant inhibitory activity against CpNMT and selectivity over the human homolog. nih.gov

The table below presents data on the enzyme inhibitory activities of various benzamide derivatives.

| Derivative Series | Target Enzyme(s) | Key Findings |

| N-Hydroxyurea derivatives | COX-2, 5-LOX | Potent dual inhibition with weak COX-1 activity nih.gov |

| Pyrazoloquinazoline derivatives | COX-2, 5-LOX | Dual inhibitory activity researchgate.net |

| Fenamic acid derivatives | COX-2 | Substrate-selective inhibition nih.gov |

| 2-Chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide derivatives | C. parvum N-myristoyltransferase (CpNMT) | Selective inhibition over human NMT nih.gov |

Receptor Binding Studies

Receptor binding assays are essential for evaluating the affinity of a compound for a specific receptor, which is often the initial step in its mechanism of action.

Arylphenylpyrrolidinylmethylphenoxybenzamides have been identified as having high affinity and selectivity for κ (kappa) opioid receptors. nih.gov For example, (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide demonstrated a high affinity for the κ opioid receptor with a Ki value of 0.565 nM, while showing significantly lower affinity for μ and δ opioid receptors. nih.gov This compound also acted as a potent antagonist in a functional assay. nih.gov

In another study, a series of N-alkyl- and N,N-dialkyl-4-[alpha-[(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl] benzyl]-benzamides were synthesized and evaluated for their binding affinities at μ, δ, and κ opioid receptor subtypes. nih.gov Several of these compounds exhibited strong and selective binding to the δ opioid receptor. nih.gov

The table below summarizes the receptor binding affinities of specific benzamide derivatives.

| Compound/Derivative Series | Target Receptor | Binding Affinity (Ki or IC50) |

| (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide | κ opioid receptor | 0.565 nM nih.gov |

| N,N-dialkyl-4-[alpha-[(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl] benzyl]-benzamides | δ opioid receptor | Nanomolar range nih.gov |

In Vivo Efficacy Studies in Relevant Animal Models (excluding human trials)

In vivo studies in animal models are a critical step in preclinical research to assess the pharmacological effects and efficacy of a compound in a living organism before it can be considered for human trials.

Assessment of Pharmacological Effects (e.g., antiplasmodial, insecticidal)

Benzamide derivatives have been investigated for their potential as anti-parasitic agents. For instance, N-phenylbenzamide derivatives have been studied for their activity against kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis. nih.govacs.org These compounds have shown activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani in in vitro assays. nih.gov The mechanism of action for some of these derivatives is believed to involve binding to the minor groove of AT-rich kinetoplast DNA (kDNA). nih.gov

In another study, derivatives of 2-chloro-N-{[(2-chlorophenyl)amino]sulfinyl}-N-phenylbenzamide were synthesized and screened for their in vitro anti-bacterial activity against S. aureus and Pseudomonas aeruginosa. bohrium.comjpionline.org Several of these derivatives showed significant activity when compared to the standard drug ciprofloxacin. bohrium.comjpionline.org

Evaluation of Target Engagement in Biological Systems

Evaluating whether a drug candidate interacts with its intended target in a living system is known as target engagement. This is a crucial step to link the biochemical activity of a compound to its in vivo pharmacological effects.

For κ opioid receptor antagonists, an in vivo tracer evaluation method using liquid chromatography-tandem mass spectrometry (LC/MS/MS) was developed, which avoided the need for radiolabeling. nih.gov A specific derivative, (S)-3-chloro-4-(4-((2-(pyridine-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide, was identified as a suitable tracer for receptor occupancy studies due to its favorable properties, including good brain uptake and specific versus non-specific binding. nih.gov

Identification of Specific Protein Targets (e.g., enzymes, receptors)

While specific protein targets for 2-chloro-N-(2-phenoxyphenyl)benzamide have not been explicitly identified in the reviewed literature, research on analogous compounds suggests several potential targets. Benzamide derivatives are known to interact with a variety of proteins, playing roles in antimicrobial and anticancer activities.

One significant target for benzamide derivatives is the filamentous temperature-sensitive Z (FtsZ) protein, which is essential for bacterial cell division. nih.gov Inhibition of FtsZ disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to a bacteriostatic or bactericidal effect. nih.gov Several benzamide compounds have been shown to target FtsZ in both Gram-positive and Gram-negative bacteria. nih.gov

In the context of anticancer activity, derivatives of 2-(2-phenoxyacetamido)benzamides have demonstrated antiproliferative effects. nih.gov Although the direct protein target is not specified, their mechanism involves the induction of apoptosis through caspase activation, suggesting an interaction with proteins in the apoptotic pathway. nih.gov

Furthermore, certain N-benzylbenzamide derivatives have been identified as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org This dual activity indicates that this class of compounds can interact with both enzymes (sEH) and nuclear receptors (PPARγ).

The table below summarizes the potential protein targets for benzamide derivatives based on the activities of related compounds.

| Potential Protein Target Class | Specific Example | Associated Biological Activity |

| Cell Division Proteins | Filamentous temperature-sensitive Z (FtsZ) | Antimicrobial nih.gov |

| Apoptotic Pathway Proteins | Caspases | Anticancer nih.gov |

| Enzymes | Soluble Epoxide Hydrolase (sEH) | Anti-inflammatory, Cardiovascular protection acs.org |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Antidiabetic, Anti-inflammatory acs.org |

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for N-(2-phenoxyphenyl)benzamide derivatives are diverse and depend on their specific structure and the biological context.

For antimicrobial benzamides targeting FtsZ, the mechanism involves the disruption of bacterial cell division. nih.gov These compounds bind to FtsZ, preventing its polymerization into the Z-ring, which is a crucial structure for bacterial cell replication. nih.gov This leads to the inhibition of cell division and ultimately bacterial death or growth inhibition. nih.gov

In the realm of anticancer research, the mechanism of some 2-acetamidobenzamides bearing a 2-phenoxy group involves the induction of cell cycle arrest and apoptosis. nih.gov Specifically, these compounds were found to cause an arrest of K562 human chronic myelogenous leukemia cells in the G0-G1 phase of the cell cycle. nih.gov This cell cycle arrest is followed by the induction of apoptosis, which is mediated by the activation of caspases, key enzymes in the programmed cell death pathway. nih.gov

For N-phenylbenzamide derivatives with antiviral activity against Enterovirus 71 (EV71), the precise mechanism is still under investigation. However, it is hypothesized that they may interfere with viral entry, replication, or assembly processes.

A study on a related compound, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, an isoquinoline (B145761) precursor, suggested a mechanism involving the stimulation of endogenous nitric oxide (NO) synthesis. mdpi.com This compound was found to affect intracellular signaling pathways of serotonin (B10506) (5-HT) and increase the expression of neuronal nitric oxide synthase (nNOS), thereby regulating smooth muscle contractility. mdpi.com

The table below outlines the proposed molecular mechanisms for different classes of benzamide derivatives.

| Compound Class | Proposed Molecular Mechanism | Resulting Biological Effect |

| Antimicrobial Benzamides | Inhibition of FtsZ polymerization and Z-ring formation. nih.gov | Inhibition of bacterial cell division. nih.gov |

| Anticancer 2-Acetamidobenzamides | Induction of G0-G1 cell cycle arrest and caspase-mediated apoptosis. nih.gov | Inhibition of cancer cell proliferation. nih.gov |

| Isoquinoline Precursor Benzamide | Stimulation of nNOS expression and NO synthesis, modulation of 5-HT signaling. mdpi.com | Regulation of smooth muscle activity. mdpi.com |

Pathway Modulation and Cellular Signaling Cascade Analysis

The biological activities of N-(2-phenoxyphenyl)benzamide analogues are often a result of their ability to modulate specific cellular signaling pathways.

In cancer cells, certain 2-(2-phenoxyacetamido)benzamides have been shown to modulate pathways leading to apoptosis. nih.gov The activation of caspases indicates the involvement of the intrinsic or extrinsic apoptotic signaling cascades. nih.gov These pathways are central to the regulation of programmed cell death, and their activation is a key strategy for many anticancer therapies.

The dual sEH/PPARγ modulating N-benzylbenzamides can simultaneously influence multiple signaling pathways. acs.org By inhibiting sEH, they increase the levels of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Concurrently, by activating PPARγ, they can regulate gene expression involved in glucose metabolism and inflammation. This polypharmacological approach allows for the modulation of interconnected pathways relevant to metabolic syndrome. acs.org

The isoquinoline precursor, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, was shown to modulate the nitric oxide signaling pathway. mdpi.com By increasing the expression of nNOS, it leads to higher levels of NO, a key signaling molecule involved in vasodilation and neurotransmission. mdpi.com The study also pointed to an interaction with the serotonin signaling pathway, suggesting a complex interplay between different neurotransmitter systems. mdpi.com

| Compound Class | Modulated Pathway | Key Signaling Molecules/Events |

| Anticancer 2-Acetamidobenzamides | Apoptotic Signaling Pathway | Caspase activation nih.gov |

| Dual sEH/PPARγ Modulators | sEH and PPARγ Signaling Pathways | Increased EETs, PPARγ target gene transcription acs.org |

| Isoquinoline Precursor Benzamide | Nitric Oxide and Serotonin Signaling Pathways | Increased nNOS expression, NO production, modulation of 5-HT receptors mdpi.com |

Off-Target Effects and Polypharmacology Considerations

Polypharmacology, the ability of a single compound to interact with multiple targets, is an important consideration for the N-(2-phenoxyphenyl)benzamide class of molecules. While this can lead to desirable synergistic effects, it can also result in unintended off-target effects.

For instance, the dual modulation of sEH and PPARγ by certain N-benzylbenzamides is a clear example of designed polypharmacology. acs.org This approach aims to achieve a superior therapeutic outcome for complex diseases like metabolic syndrome by hitting multiple relevant targets simultaneously. acs.org

However, off-target effects can also lead to adverse outcomes. For example, the blockade of the hERG potassium channel is a common off-target effect for many drugs and can lead to cardiac arrhythmias. While not specifically reported for this compound, it is a critical parameter to assess for any new chemical entity.

The study of structure-activity relationships (SAR) is crucial in medicinal chemistry to optimize on-target activity while minimizing off-target effects. For example, in the development of antiplasmodial 2-phenoxybenzamides, SAR studies revealed that the substitution pattern on the anilino part of the molecule significantly influenced both the desired antiplasmodial activity and the undesired cytotoxicity. researchgate.net

A summary of polypharmacology considerations is presented in the table below.

| Concept | Description | Relevance to N-(2-phenoxyphenyl)benzamide Derivatives |

| Designed Polypharmacology | A single molecule is rationally designed to interact with multiple specific targets to achieve a synergistic therapeutic effect. | Demonstrated by dual sEH/PPARγ modulators. acs.org |

| Off-Target Effects | A molecule interacts with unintended biological targets, which can lead to adverse effects or unexpected therapeutic benefits. | A critical aspect to investigate during drug development for any new compound. |

| Structure-Activity Relationship (SAR) | The relationship between the chemical structure of a molecule and its biological activity. | Crucial for optimizing on-target potency and minimizing off-target liabilities. researchgate.net |

Conclusion

Lead Optimization Strategies for N 2 Phenoxyphenyl Benzamide Based Chemotypes

Rational Design for Improved Potency and Selectivity

Rational design for this chemotype is guided by structure-activity relationship (SAR) studies, which analyze how specific chemical modifications influence insecticidal potency. Research has demonstrated that substitutions on both the benzoyl (A-ring) and the phenoxyphenyl (B- and C-ring) moieties are critical for activity.

For instance, in a series of N-(aryloxyphenyl)benzamides, the compound 2-chloro-N-(2-phenoxy-4-chlorophenyl)benzamide (see Table 1, Compound 1) was found to have exceptional potency against the oriental armyworm (Mythimna separata), achieving 100% lethality at a concentration of just 0.2 mg/L. mdpi.com This highlights a key design principle for this class:

Benzoyl Ring (A-ring): The presence of a halogen, such as chlorine at the 2-position, is often favorable for high activity.

Phenoxyphenyl Moiety: Substitutions on the aniline (B41778) ring (B-ring) and the terminal phenyl ring (C-ring) significantly modulate efficacy. The 4-chloro substitution on the B-ring of the phenoxyaniline (B8288346) portion, as seen in the aforementioned potent analog, is a crucial element for its high performance. mdpi.com

Further design efforts have involved introducing various heterocyclic systems to explore new chemical space and interactions with the biological target. The goal of these modifications is to discover novel derivatives with superior efficiency and selectivity compared to existing commercial insecticides. researchgate.netnih.govnih.gov

Strategies for Enhancing Biological Activity and Efficacy

A primary strategy to enhance the biological activity of the N-(2-phenoxyphenyl)benzamide scaffold has been the incorporation of diverse chemical substructures, particularly five-membered heterocyclic rings. This approach aims to introduce new pharmacophoric features, alter physicochemical properties, and ultimately increase insecticidal efficacy.

Several research groups have successfully synthesized novel derivatives with significantly enhanced larvicidal activity against pests like Mythimna separata:

Oxadiazole Moieties: The introduction of an oxadiazole ring has proven to be a fruitful strategy. One study designed and synthesized a series of N-(2-phenoxyphenyl)benzamides containing a 1,2,4-oxadiazole (B8745197) ring, leading to compound 6p (see Table 1, Compound 2), which demonstrated 95% larvicidal activity at a very low concentration of 0.1 mg L⁻¹. researchgate.netnih.gov Another series incorporating a 1,3,4-oxadiazole (B1194373) moiety also yielded potent compounds. nih.gov

Pyrazole (B372694) Derivatives: By incorporating a pyrazole ring, researchers developed compound 7f (see Table 1, Compound 3), which exhibited 90% larvicidal activity at 0.1 mg L⁻¹. nih.gov

Thiazole (B1198619) and Thiadiazole Rings: The integration of a thiazole ring led to the discovery of derivatives with high efficacy. nih.gov Similarly, compounds containing a 1,3,4-thiadiazole (B1197879) moiety showed excellent insecticidal results.

Other Substructures: Additional modifications have included the introduction of hydrazone, sulfoxide, dithioacetal, and piperidine (B6355638) functional groups, all of which have led to compounds with notable insecticidal properties.

These examples demonstrate a consistent and effective strategy: using the N-(2-phenoxyphenyl)benzamide core as a foundation and appending various functional and heterocyclic groups to systematically probe for enhanced biological performance.

Table 1. Examples of N-(2-phenoxyphenyl)benzamide Derivatives and Their Biological Activity This is an interactive table. Click on the headers to sort the data.

| Compound ID | Key Structural Modification | Target Pest | Reported Biological Activity | Reference |

|---|---|---|---|---|

| 1 | 2-Cl (benzoyl), 4-Cl (phenoxy) | Mythimna separata | 100% lethality @ 0.2 mg/L | mdpi.com |

| 2 (6p) | Contains 1,2,4-oxadiazole ring | Mythimna separata | 95% activity @ 0.1 mg L⁻¹ | researchgate.netnih.gov |

| 3 (7f) | Contains pyrazole ring | Mythimna separata | 90% activity @ 0.1 mg L⁻¹ | nih.gov |

| 4 (6i) | Contains thiazole ring | Mythimna separata | 90% lethality @ 0.1 mg/L | nih.gov |

| 5 (6l) | Contains hydrazone substructure | Mythimna separata | 95% activity @ 0.1 mg L⁻¹ | |

| 6 (6o) | Contains 1,3,4-oxadiazole moiety | Mythimna separata | 90% activity @ 0.1 mg L⁻¹ | nih.gov |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry tactics used to discover novel chemotypes by modifying the core molecular framework while retaining the desired biological activity. Although not always explicitly termed as such in the literature, many of the lead optimization strategies for N-(2-phenoxyphenyl)benzamides can be classified under these concepts.

Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, altering metabolic stability, or enhancing other pharmacokinetic properties. The frequent introduction of heterocyclic rings like 1,3,4-oxadiazole, 1,2,4-oxadiazole, or 1,3,4-thiadiazole into the N-(2-phenoxyphenyl)benzamide structure serves as a classic example of bioisosteric replacement. researchgate.netnih.govnih.gov These rings can act as bioisosteres for the amide bond or other functional groups, potentially improving binding interactions with the target protein.

Scaffold Hopping: This is a more significant structural leap, where a central part of the molecule is replaced with a topologically different chemical scaffold, while preserving the three-dimensional arrangement of key binding features. The design of N-(2-phenoxyphenyl)-2-(N-substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxamides represents a form of scaffold hopping. nih.gov Here, the original benzoyl ring is effectively replaced by a substituted thiazole-5-carboxamide (B1230067) moiety. This creates a fundamentally different molecular backbone, which can lead to novel intellectual property and potentially improved properties, while still targeting the same biological pathway.

These strategies allow chemists to move beyond simple decoration of a known scaffold and into new chemical territory, which is crucial for overcoming challenges like resistance and for the discovery of next-generation compounds.

Development of Prodrugs and Targeted Delivery Approaches

A review of the scientific literature focused on the N-(2-phenoxyphenyl)benzamide chemotype and its derivatives did not yield specific research on the development of prodrugs or targeted delivery systems for these compounds. The primary application and research focus for this class of molecules has been on their direct use as insecticidal agents, where the compound is applied directly to the target environment. Therefore, strategies common in human medicine, such as designing prodrugs to improve oral bioavailability or targeted delivery to specific tissues, have not been a documented research direction for this particular class of insecticides.

Academic Analysis of Patent Landscape Pertaining to N 2 Phenoxyphenyl Benzamide Derivatives

Trends in Intellectual Property Filings for Benzamide-Related Chemical Entities

The patenting of benzamide-based compounds has been a consistent feature of the pharmaceutical and agrochemical industries for decades. google.comgoogle.com Benzamides, including the parent compound C₇H₇NO, are recognized for their wide range of biological activities, which has spurred continuous investment in their research and development. google.comwikipedia.org This has led to a steady stream of patent applications as companies seek to protect their innovations and secure market exclusivity. nih.gov

Historically, initial patents in the benzamide (B126) space often covered broad classes of compounds, defined by a general chemical structure (a Markush structure). As the field has matured, filings have become more focused, targeting specific derivatives with improved efficacy, reduced toxicity, or novel applications. ijsr.net For instance, early patents might have claimed a wide array of substituted benzamides, while more recent filings are often for specific molecules like 2-chloro-N-(2-phenoxyphenyl)benzamide, or for particular polymorphic forms, formulations, or methods of synthesis. nih.govnih.gov

An analysis of patent databases reveals several key trends for entities related to N-(2-phenoxyphenyl)benzamide:

Focus on Therapeutic and Herbicidal Applications: A significant portion of patents for benzamide derivatives are for their use as therapeutic agents, particularly in oncology and for treating autoimmune and inflammatory diseases. google.comgoogle.com Another major area is in agriculture, where they are developed as herbicides. google.comgoogle.com

Geographic Distribution of Filings: Patent applications for these compounds are frequently filed in major markets, including the United States, Europe, and Japan, reflecting the global nature of the pharmaceutical and agrochemical industries. ijsr.net The use of the Patent Cooperation Treaty (PCT) system is also common to streamline the process of seeking patent protection in multiple countries. ijsr.net

Increase in "Evergreening" Strategies: As foundational patents on blockbuster drugs expire, pharmaceutical companies increasingly employ "evergreening" strategies. nih.govresearchgate.net This involves filing for secondary patents on minor modifications of the original drug, such as new formulations, new uses, or specific isomers. This trend is also observable in the benzamide patent landscape.

Table 1: Representative Patent Filings for Benzamide Derivatives

| Patent Number | Title | Key Application Area | Assignee |

| US5024691A | Substituted phenoxy benzamide herbicides and methods of use | Herbicides | Not specified |

| US5137918A | N-(2'-aminophenyl)-benzamide derivatives process for the preparation thereof and pharmaceutical compositions containing them | Therapy of malignant, proliferative, and autoimmune diseases | Not specified |

| WO2017102275A1 | Benzamide compounds and their use as herbicides | Herbicides | Bayer Intellectual Property Gmbh |

| WO2013081400A3 | Novel benzamide derivative and use thereof | Prevention and treatment of pain and itching | Not specified |

| US10434181B2 | Oligomer-containing benzamide-based compounds | Various pharmacological actions | Not specified |

Analysis of Novelty and Inventive Steps in Patented Derivatives

For a patent to be granted, the invention must be new (novel) and involve an inventive step (be non-obvious). researchgate.net In the context of N-(2-phenoxyphenyl)benzamide derivatives, the novelty and inventive step often hinge on subtle modifications to the chemical structure that lead to unexpected or improved properties.

Novelty: The novelty requirement dictates that the claimed invention has not been previously disclosed to the public. researchgate.net For a new chemical entity like a specific N-(2-phenoxyphenyl)benzamide derivative, novelty is relatively straightforward to establish if the compound has never been synthesized or described before. However, for derivatives of known compounds, the novelty may lie in:

A newly discovered polymorphic form of the compound. nih.gov

A specific stereoisomer that has been isolated for the first time.

A new formulation or composition containing the compound.

Inventive Step: The inventive step requirement is often the more challenging hurdle. researchgate.netwipo.int It asks whether the invention would have been obvious to a person skilled in the art at the time of the invention. For chemical patents, this often involves demonstrating that the new derivative exhibits unexpected properties. For example, a minor change to the chemical structure of a known benzamide might be considered obvious unless it results in:

A significant and unexpected increase in therapeutic efficacy.

A surprising reduction in side effects.

A novel mechanism of action.

Overcoming a technical prejudice in the field.

In many patents for N-(2-phenoxyphenyl)benzamide derivatives, the inventive step is argued based on data showing superior performance compared to closely related compounds from the prior art. This can be seen in patents claiming new herbicides, where data on herbicidal activity against specific weeds at particular concentrations is presented to demonstrate non-obviousness. google.com

Table 2: Examples of Inventive Steps in Benzamide Derivative Patents

| Feature | Description | Implication for Inventive Step |

| Structural Modification | Introduction of a specific substituent (e.g., a halogen or an alkyl group) at a particular position on the phenyl rings. | May not be inventive on its own, unless it leads to unexpected properties. |

| Improved Activity | The new derivative shows significantly higher potency as a drug or herbicide compared to known compounds. | Strong indicator of an inventive step. |

| New Medical Use | A known compound is found to be effective for a new therapeutic indication. | Can be the basis for a new patent, provided the new use is not obvious. |

| Synergistic Combination | The derivative is combined with another active ingredient to produce a synergistic effect. | The unexpected synergy can support the inventive step. |

Strategic Implications for Future Academic Research and Discovery

The patent landscape for N-(2-phenoxyphenyl)benzamide derivatives has significant strategic implications for academic researchers. The existence of a dense web of patents can create both opportunities and challenges.

Challenges:

Freedom to Operate: The primary challenge for academic researchers is ensuring they have the "freedom to operate." A broad patent held by a commercial entity could potentially block research on a whole class of compounds, even for non-commercial, academic purposes. Researchers must be diligent in conducting patent searches to avoid infringing on existing patents.

"Patent Thickets": The proliferation of patents around a particular chemical scaffold can create a "patent thicket," making it difficult to develop new, non-infringing derivatives. nih.gov This can stifle innovation by making the cost and risk of navigating the patent landscape prohibitively high. nih.gov

Focus on Incremental Innovation: The emphasis on patenting minor variations of existing compounds can steer research towards incremental improvements rather than breakthrough discoveries. researchgate.netnih.gov

Opportunities:

Identifying Research Gaps: A thorough analysis of the patent landscape can reveal areas that have not been extensively explored. researchgate.net This can help academic researchers identify novel research directions with a higher likelihood of leading to new discoveries and intellectual property.

Collaboration with Industry: The strong commercial interest in benzamide derivatives, as evidenced by the patent filings, creates opportunities for collaboration between academic labs and pharmaceutical or agrochemical companies. Such collaborations can provide funding and resources for academic research, while also offering a pathway for the translation of academic discoveries into new products.

"Designing Around" Patents: The limitations of existing patents can spur creativity in "designing around" them. This can lead to the discovery of entirely new chemical scaffolds with similar or improved biological activity, thereby advancing the field.

Concluding Remarks and Future Research Directions

Current Challenges and Opportunities in N-(2-phenoxyphenyl)benzamide Research

The primary challenge in the development of N-(2-phenoxyphenyl)benzamide derivatives lies in their synthesis and optimization. The core structure, a diaryl ether amide, often requires multi-step synthetic sequences. For instance, the coupling of the phenoxybenzoic acid moiety with the requisite aniline (B41778) can be complicated by steric hindrance, particularly with substituted variants like 2,6-dichloro-N-(2-phenoxyphenyl)benzamide. Furthermore, achieving regioselectivity and high yields during the diaryl ether formation (e.g., via Ullmann condensation or copper-catalyzed coupling) can be a significant hurdle that requires careful optimization of catalysts, ligands, and reaction conditions. nih.govacs.org

These synthetic challenges, however, create distinct opportunities for chemical innovation. The development of more efficient and robust synthetic routes is a constant goal. Moreover, the complexity of the scaffold allows for extensive structure-activity relationship (SAR) studies. Research has shown that the biological activity of these compounds is highly dependent on the substitution patterns on both aromatic rings. nih.gov For example, in a series of 2-phenoxybenzamides developed for antiplasmodial activity, shifting a substituent from a meta to a para position on one of the rings resulted in a greater than 10-fold increase in potency. nih.gov This sensitivity provides a rich opportunity to fine-tune the molecule's properties, optimizing for target-specific potency while minimizing off-target effects and cytotoxicity. The opportunity lies in systematically exploring this chemical space to develop analogs with superior preclinical profiles. nih.govnih.gov

Emerging Methodologies and Interdisciplinary Approaches in Chemical Biology

Modern drug discovery efforts are increasingly moving beyond traditional synthesis and testing, embracing a suite of advanced methodologies. For scaffolds like the N-(2-phenoxyphenyl)benzamides, these emerging techniques are crucial for accelerating progress. A primary example is the use of in silico methods for hit identification and optimization. Hierarchical virtual screening, where large compound libraries are computationally filtered and docked against a biological target, has been successfully used to identify novel benzamide-based inhibitors for targets like the BRAF(V600E) kinase. nih.gov This approach allows researchers to prioritize synthetic efforts on compounds most likely to succeed. Furthermore, molecular docking studies are instrumental in understanding how these molecules bind to their targets, as demonstrated in the development of benzamide (B126) derivatives as PARP-1 inhibitors, where docking revealed key hydrogen bond interactions within the enzyme's catalytic pocket. nih.gov

The interdisciplinary field of chemical biology offers powerful tools to probe the function of these compounds. One such approach is the design of dual-target ligands, where a single molecule is engineered to modulate two distinct biological targets. This has been achieved with N-benzylbenzamide derivatives designed to simultaneously act as soluble epoxide hydrolase (sEH) inhibitors and peroxisome proliferator-activated receptor γ (PPARγ) modulators. acs.org Such multi-target compounds provide a novel strategy for addressing complex, multifactorial diseases. Beyond therapeutic action, benzamide derivatives can be used as chemical probes to study biological systems. For instance, specific derivatives have been identified that inhibit ABC transporters like ABCG2, which are responsible for multidrug resistance in cancer. nih.gov Using these molecules as tools allows scientists to study the mechanisms of drug efflux and develop strategies to overcome resistance, illustrating a powerful synergy between chemistry and biology.

Translational Research Perspectives in Drug Discovery

From a translational standpoint, the journey of a compound like 2-chloro-N-(2-phenoxyphenyl)benzamide from a laboratory "hit" to a preclinical candidate is governed by rigorous optimization of its pharmacological profile, excluding any clinical applications. The focus is on establishing a clear and compelling structure-activity relationship and improving drug-like properties. A key aspect of this is enhancing potency against the intended biological target while ensuring selectivity over related targets to minimize potential toxicity.

Research into 2-phenoxybenzamide (B1622244) analogs with antiplasmodial activity provides a clear blueprint for this process. nih.gov In these studies, derivatives were synthesized and evaluated not only for their inhibitory concentration against P. falciparum (PfNF54 IC₅₀) but also for their cytotoxicity against a mammalian cell line (L-6 cells), allowing for the calculation of a selectivity index (S.I.). nih.gov As shown in the table below, strategic chemical modifications led to compounds with significantly improved potency and selectivity. This iterative process of design, synthesis, and testing is the cornerstone of preclinical lead optimization. Beyond potency, translational research must address pharmacokinetic parameters. Studies now routinely determine or calculate properties like lipophilicity (logP), aqueous solubility at physiological pH (logD₇.₄), passive membrane permeability, and potential for drug-drug interactions through inhibition of metabolic enzymes like CYP3A4. nih.govnih.gov Successfully navigating this preclinical stage is essential to build a data package that demonstrates a compound's potential for further development.

Table 1: Research Findings on Selected Benzamide Derivatives

| Compound | Biological Target/Assay | Result (IC₅₀) | Cytotoxicity (L-6 cells IC₅₀) | Selectivity Index (S.I.) | Source |

|---|---|---|---|---|---|

| 2-Phenoxybenzamide Derivative 36 | P. falciparum NF54 | 3.297 µM | 124.0 µM | 37.58 | nih.gov |

| 2-Phenoxybenzamide Derivative 37 | P. falciparum NF54 | 0.2690 µM | 124.0 µM | 461.0 | nih.gov |

| Benzamide Derivative 13f | PARP-1 Enzyme | 0.25 nM | >100 μM (NCM460 cells) | >400,000 | nih.gov |

| Benzamide Derivative 13f | HCT116 Cancer Cells | 0.30 µM | >100 μM (NCM460 cells) | >333 | nih.gov |

| N-Benzylbenzamide Derivative 14c | Soluble Epoxide Hydrolase (sEH) | 0.3 µM | Not Reported | Not Reported | acs.org |

| N-Benzylbenzamide Derivative 14c | PPARγ (EC₅₀) | 0.3 µM | Not Reported | Not Reported | acs.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-(2-phenoxyphenyl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling 2-chlorobenzoyl chloride with 2-phenoxyaniline under basic conditions (e.g., pyridine in CH₂Cl₂). Catalytic hydrogenation (Pd/C, H₂) or activating agents like TIPSCl (triisopropylsilyl chloride) may enhance intermediate stability . Optimization includes controlling stoichiometry, solvent polarity, and reaction time to minimize side products. Purity can be assessed via HPLC or NMR.

Q. Which analytical techniques are essential for characterizing the structural conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining bond angles and torsion angles in the solid state . Complement with FT-IR for functional group analysis (amide C=O stretch ~1650 cm⁻¹) and ¹H/¹³C NMR to confirm substitution patterns. Mass spectrometry (ESI-MS) validates molecular weight .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 254 nm) for purity quantification. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via TLC or LC-MS. Store in amber vials under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the amide bond .

Advanced Research Questions